
3-Phenylpropyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl cyclohexanecarboxylate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound consists of a cyclohexane ring attached to a carboxylate group, which is further linked to a 3-phenylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl cyclohexanecarboxylate typically involves the esterification reaction between cyclohexanecarboxylic acid and 3-phenylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol or methanol
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-phenylpropanol
Reduction: Cyclohexanemethanol and 3-phenylpropanol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl cyclohexanecarboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of a 3-phenylpropyl group.
Ethyl cyclohexanecarboxylate: Similar ester structure but with an ethyl group instead of a 3-phenylpropyl group.
3-Phenylpropyl acetate: Similar ester structure but with an acetate group instead of a cyclohexanecarboxylate group.
Uniqueness
3-Phenylpropyl cyclohexanecarboxylate is unique due to the presence of both a cyclohexane ring and a 3-phenylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in the fragrance and pharmaceutical industries.
Propriétés
Numéro CAS |
70275-61-5 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
3-phenylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
Clé InChI |
HNNOWLIDJUXQBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
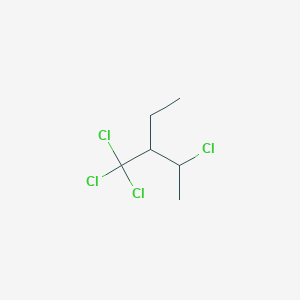
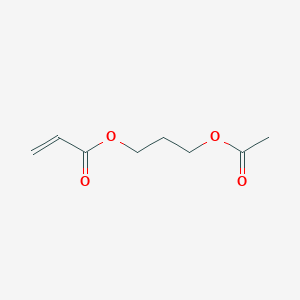



![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
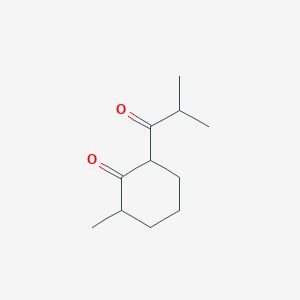
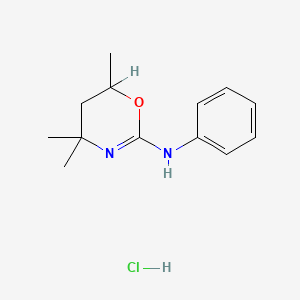
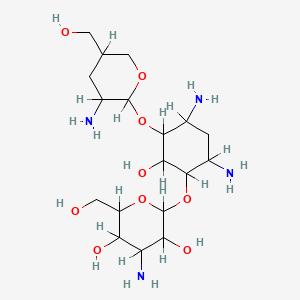
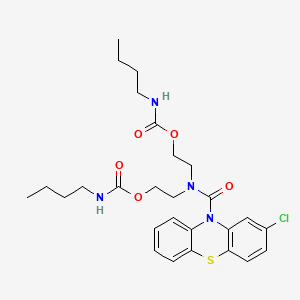
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)

